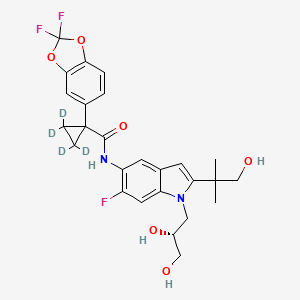
Tezacaftor-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tezacaftor-d4 is a deuterated form of Tezacaftor, a medication used to treat cystic fibrosis. It belongs to the class of cystic fibrosis transmembrane conductance regulator potentiators. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications, particularly in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tezacaftor-d4 involves the incorporation of deuterium into the molecular structure of Tezacaftor. One of the key steps in the synthesis is the cyclopropanation reaction, which introduces the cyclopropane ring into the molecule. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Tezacaftor-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Tezacaftor-d4 is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Drug Development: It is used in the development of new cystic fibrosis treatments by providing insights into the drug’s behavior in the body.
Biological Studies: This compound helps in understanding the molecular mechanisms of cystic fibrosis and the role of cystic fibrosis transmembrane conductance regulator protein
Mechanism of Action
Tezacaftor-d4 acts as a corrector of the cystic fibrosis transmembrane conductance regulator protein. It helps in the proper folding and trafficking of the protein to the cell surface, thereby improving its function. The compound targets the defective cystic fibrosis transmembrane conductance regulator protein and facilitates its proper functioning, which is crucial for chloride ion transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Ivacaftor: Another cystic fibrosis transmembrane conductance regulator potentiator used in combination with Tezacaftor.
Lumacaftor: A cystic fibrosis transmembrane conductance regulator corrector similar to Tezacaftor.
Elexacaftor: A next-generation cystic fibrosis transmembrane conductance regulator corrector used in combination with Tezacaftor and Ivacaftor
Uniqueness
Tezacaftor-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research .
Properties
Molecular Formula |
C26H27F3N2O6 |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35)/t16-/m1/s1/i5D2,6D2 |
InChI Key |
MJUVRTYWUMPBTR-YKSUQDSQSA-N |
Isomeric SMILES |
[2H]C1(C(C1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=C(C=C5C(=C4)C=C(N5C[C@H](CO)O)C(C)(C)CO)F)([2H])[2H])[2H] |
Canonical SMILES |
CC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















